Sel-green

概要

説明

Sel-green is a selective selenol fluorescent probe used primarily for quantifying the selenocysteine content in the selenoenzyme thioredoxin reductase. It is also employed for imaging endogenous selenocysteine in live HepG2 cells. This compound exhibits high selectivity for selenocysteine over other thiol-containing compounds, making it a valuable tool in biochemical research .

準備方法

Synthetic Routes and Reaction Conditions: Sel-green is synthesized through a multi-step organic synthesis process. The synthesis begins with the preparation of the core fluorophore structure, followed by the introduction of selenol-specific functional groups. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize waste. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .

化学反応の分析

Types of Reactions: Sel-green undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form diselenide compounds.

Reduction: It can be reduced back to its selenol form under specific conditions.

Substitution: this compound can participate in nucleophilic substitution reactions, where the selenol group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents such as dithiothreitol.

Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products: The major products of these reactions include diselenides, substituted selenol compounds, and various seleno-organic derivatives .

科学的研究の応用

Sel-green has a wide range of applications in scientific research:

Chemistry: Used as a probe to study the redox behavior of selenol-containing compounds.

Biology: Employed in imaging studies to visualize selenocysteine in live cells.

Medicine: Investigated for its potential in detecting and quantifying selenoproteins in various biological samples.

Industry: Utilized in the development of diagnostic tools and sensors for detecting selenol species in environmental and clinical samples

作用機序

Sel-green exerts its effects through a specific interaction with selenocysteine residues in proteins. The selenol group of selenocysteine reacts with this compound, leading to a fluorescence signal that can be detected and quantified. This interaction is highly selective, allowing for precise measurement of selenocysteine content in complex biological matrices .

類似化合物との比較

Seleno-Gem: A seleno-prodrug used in cancer therapy.

Seleno-Methionine: An amino acid analog used in protein synthesis studies.

Seleno-Cysteine: The naturally occurring amino acid incorporated into selenoproteins.

Uniqueness of Sel-green: this compound stands out due to its high selectivity for selenocysteine over other thiol-containing compounds. This selectivity is crucial for accurate quantification and imaging of selenocysteine in biological samples. Additionally, its strong fluorescence signal and stability make it a reliable tool for various research applications .

生物活性

Sel-green is a selective fluorescent probe designed for detecting selenol species, particularly selenocysteine (Sec), in biological systems. Its development has significant implications for understanding the biological roles of selenium and its compounds, especially in the context of selenoproteins, which are vital for various cellular functions.

Overview of Selenium and Selenoproteins

Selenium (Se) is an essential trace element that plays a critical role in human health. It is incorporated into proteins in the form of selenocysteine, often referred to as the 21st amino acid. Selenoproteins are involved in various biological processes, including:

- Antioxidant defense : Protecting cells from oxidative damage.

- Thyroid hormone metabolism : Influencing thyroid function.

- Redox regulation : Maintaining cellular redox balance.

The ability to accurately measure and visualize selenol species like Sec in biological samples is crucial for elucidating their roles in health and disease.

This compound operates based on a nucleophilic aromatic substitution mechanism. It exhibits a significant increase in fluorescence (more than 100-fold) when it reacts with selenols under physiological pH conditions (pH 7.4). This selectivity allows it to differentiate between selenols and other biological thiols, amines, or alcohols, making it a valuable tool for biological imaging and quantification of selenium compounds .

Case Studies and Applications

- Quantification of Selenoproteins : this compound has been successfully used to quantify Sec content in the enzyme thioredoxin reductase, demonstrating its utility in assessing selenium status in biological samples .

- Imaging in Live Cells : The probe has been applied to image endogenous selenols in live HepG2 cells, providing insights into the distribution and dynamics of selenoproteins within cellular environments .

- Correlation with Cytotoxicity : Research indicates that the cytotoxicity of various selenium compounds correlates with their ability to metabolize into selenols within cells. This compound facilitates this understanding by enabling the detection of these metabolites .

Comparative Data Table

| Property | This compound | Other Probes |

|---|---|---|

| Selectivity | High (for selenols) | Variable |

| Fluorescence Increase | >100-fold | <50-fold (typical) |

| Physiological pH Range | Yes (pH 7.4) | Often requires low pH |

| Biological Interference | Minimal | High |

特性

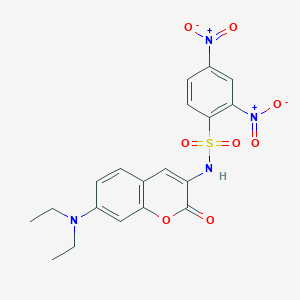

IUPAC Name |

N-[7-(diethylamino)-2-oxochromen-3-yl]-2,4-dinitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O8S/c1-3-21(4-2)13-6-5-12-9-15(19(24)31-17(12)11-13)20-32(29,30)18-8-7-14(22(25)26)10-16(18)23(27)28/h5-11,20H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIRHVECKKBBJKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)NS(=O)(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。